Peforelin

描述

七鳃鳗促性腺激素释放激素-III (LGnRH-III) 是一种十肽激素,最初从海七鳃鳗 (Petromyzon marinus) 的脑中分离出来。它是七鳃鳗中发现的三种促性腺激素释放激素之一,另外两种分别是 LGnRH-I 和 LGnRH-II。 LGnRH-III 在调节生殖过程方面起着至关重要的作用,它通过刺激垂体释放卵泡刺激素和黄体生成素 .

科学研究应用

LGnRH-III 具有广泛的科学研究应用:

化学: 用作研究肽合成和修饰技术的模型肽。

生物学: 研究它在脊椎动物生殖过程调节中的作用。

医学: 由于它能够选择性地刺激卵泡刺激素释放,因此被探索为治疗生殖障碍和某些癌症的潜在治疗剂.

工业: 用于开发基于肽的药物和诊断工具.

作用机制

LGnRH-III 通过与垂体细胞表面的特定促性腺激素释放激素受体结合来发挥作用。这种结合激活细胞内信号通路,导致卵泡刺激素和黄体生成素的释放。 主要分子靶标是促性腺激素释放激素受体,它们是 G 蛋白偶联受体,可激活肌醇磷酸信号通路 .

未来方向

生化分析

Biochemical Properties

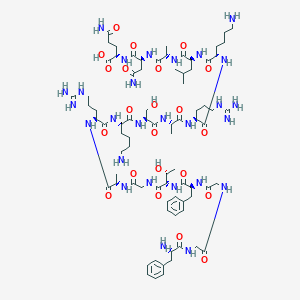

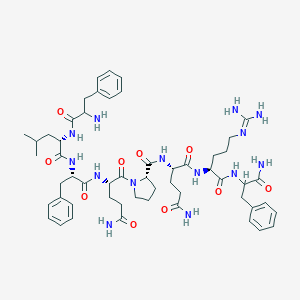

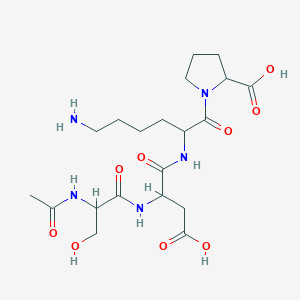

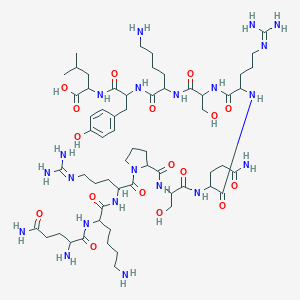

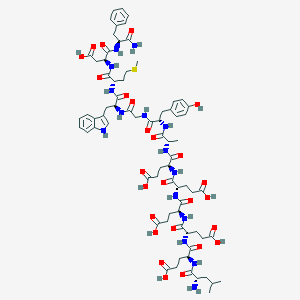

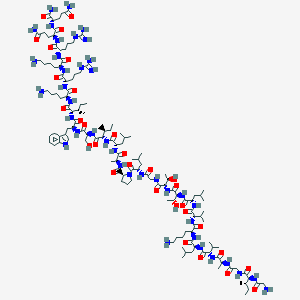

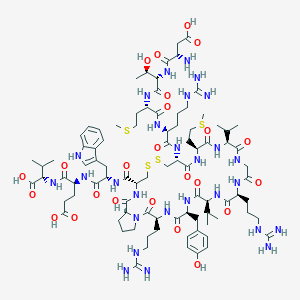

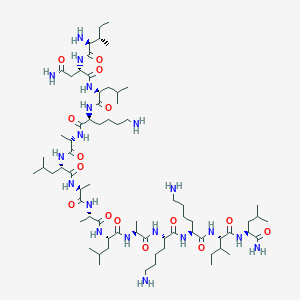

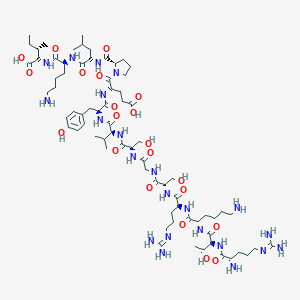

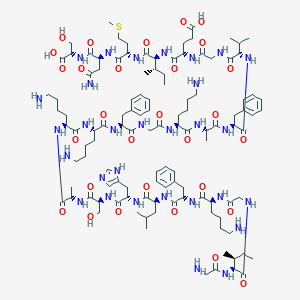

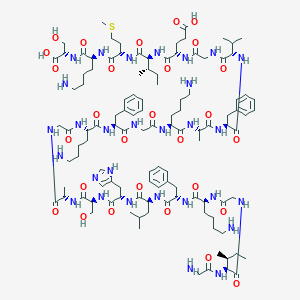

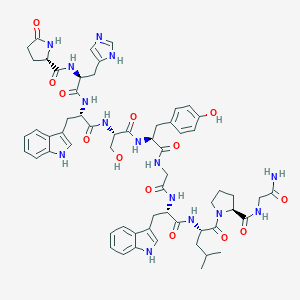

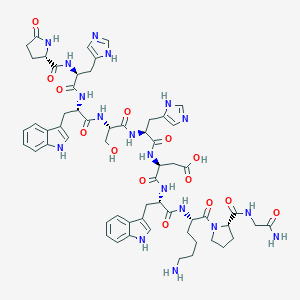

Peforelin has chemical modifications in the amino acid composition at positions 5, 6, 7, and 8 . Its amino acid sequence is pyro-glutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycine-amide . This compound interacts with pituitary gonadotrophins such as luteinising hormone (LH) and follicle-stimulating hormone (FSH), controlling their release .

Cellular Effects

This compound primarily influences FSH secretion in pigs . The stimulatory effect of short-term administration of this compound on the induction of oestrus has been demonstrated in weaned sows and sexually matured gilts . No adverse findings were noted in these studies .

Molecular Mechanism

This compound exerts its effects at the molecular level by controlling the release of pituitary gonadotrophins . It has been reported that the substance stimulates both gonadotropins .

Temporal Effects in Laboratory Settings

In pigs, following a single intramuscular injection of this compound, serum concentrations of FSH peaked at 1 hour post-treatment with a 2-fold increase above basal levels . At 16 hours, FSH concentrations returned to pre-treatment levels . These data suggest rapid absorption and elimination of the compound .

Dosage Effects in Animal Models

The recommended dosage of this compound is a single intramuscular injection of 150 μg per animal, corresponding to 1.5 μg/kg body weight . In an oral bioavailability study in pigs, doses of 150 and 15000 μg/animal showed no discernible increase in plasma FSH and LH-concentrations compared to basal levels over the 24 and 96 hour observation period .

Metabolic Pathways

This compound is involved in the metabolic pathway that controls the release of pituitary gonadotrophins . It interacts with LH and FSH, influencing their release .

Transport and Distribution

This compound is administered via intramuscular injection . It is rapidly absorbed and eliminated, suggesting efficient transport and distribution within the body .

Subcellular Localization

Given its role in controlling the release of pituitary gonadotrophins, it can be inferred that it interacts with receptors located on the cell surface, initiating a cascade of intracellular events .

准备方法

合成路线和反应条件

LGnRH-III 的合成涉及固相肽合成 (SPPS),这是一种常用方法来生产肽。该过程从将 C 末端氨基酸连接到固体树脂载体开始。随后的氨基酸通过一系列偶联和脱保护步骤顺序添加。 最终产物从树脂中裂解,并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法

LGnRH-III 的工业生产遵循与实验室合成相似的原理,但规模更大。使用自动肽合成仪来提高效率和一致性。使用大规模 HPLC 系统确保最终产物的纯度。 肽合成技术的进步使得能够生产出足以满足研究和潜在治疗应用的 LGnRH-III .

化学反应分析

反应类型

LGnRH-III 经历各种化学反应,包括:

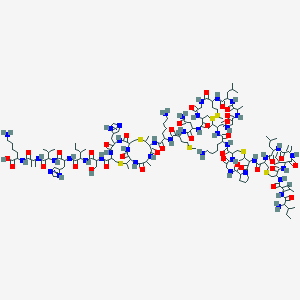

氧化: LGnRH-III 中的色氨酸残基可以被氧化形成犬尿氨酸衍生物。

还原: 如果存在的话,二硫键可以还原为游离硫醇基团。

常用试剂和条件

氧化: 过氧化氢或其他氧化剂在温和条件下。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 在还原条件下。

取代: 氨基酸衍生物和偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 在 SPPS 中.

主要产物形成

氧化: 犬尿氨酸衍生物。

还原: 游离硫醇基团。

取代: 具有改变的生物活性的类似肽.

相似化合物的比较

类似化合物

LGnRH-I: 另一种在七鳃鳗中发现的促性腺激素释放激素,氨基酸序列和受体亲和力不同。

LGnRH-II: 与 LGnRH-III 相似,但在氨基酸序列和生物活性方面略有不同.

人促性腺激素释放激素 (GnRH-I): 在人体中发现的一种十肽激素,具有不同的氨基酸序列,但在调节生殖过程中的功能相似.

独特性

LGnRH-III 的独特之处在于它能够选择性地刺激卵泡刺激素的释放,而不会显着影响黄体生成素的水平。 这种选择性活性使其成为研究生殖激素调节和探索潜在治疗应用的宝贵工具 .

属性

IUPAC Name |

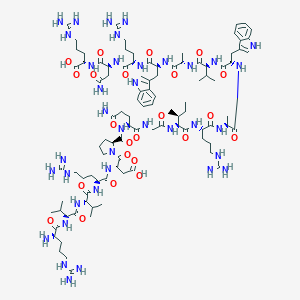

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTASYRSYWSLWJV-CSYZDTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147859-97-0 | |

| Record name | Peforelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycinamid (Acetatsalz) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ8NQ5Z0VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Peforelin?

A1: this compound is a gonadotropin-releasing hormone (GnRH) analogue. [] It acts as a potent agonist at GnRH receptors in the pituitary gland. While the provided abstracts don't delve into the specifics of downstream effects, it's known that GnRH agonists like this compound initially stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This initial stimulation is followed by desensitization and downregulation of GnRH receptors, ultimately leading to suppression of LH and FSH secretion.

Q2: What are the key applications of this compound in livestock management, as highlighted in the research?

A2: The research primarily focuses on this compound's application in swine reproduction. Specifically, the studies investigated its effects on:

- Estrous Synchronization: this compound administration, particularly post-weaning, was shown to effectively synchronize estrous in primiparous sows, leading to a higher percentage of sows displaying estrus within a specific timeframe. [] This is crucial for timed artificial insemination and efficient breeding management.

- Reducing Repeat Heat: The research demonstrated that this compound treatment significantly reduced the occurrence of repeat heat in primiparous sows. [] This is economically beneficial as it minimizes the time sows spend non-productive and optimizes breeding efficiency.

Q3: Were there any notable differences in the effects of this compound between gilts and sows?

A3: While the provided abstracts don't directly compare this compound's effects between gilts and sows, one abstract mentions a study evaluating the impact of GnRH analogue (including this compound) on the litter performance of both gilts and sows. [] Further investigation into the full text of that study would be needed to ascertain if any significant differences were observed between these two groups.

Q4: Are there any analytical methods mentioned for the detection and quantification of this compound or its metabolites?

A4: Yes, one study employed liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) for the identification and characterization of in vitro generated metabolites of this compound. [] The study highlighted the importance of understanding the metabolic fate of peptidic drugs like this compound for efficient doping control analysis in sports.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。